molecular formula C15H20ClN5O2S2 B2884032 N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1351586-84-9

N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2884032
CAS RN: 1351586-84-9
M. Wt: 401.93
InChI Key: IKAPQGAMWWNFOH-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate . The progress of the reaction is often monitored by thin layer chromatography (TLC) using silica-gel SILG/UV 254 plates .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR are commonly used to identify the chemical shifts of different functional groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, hydrazonoyl halides have been used as reagents for the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, some compounds have been found to be pale yellowish crystals with a melting point of 112.2°C . The water solubility and vapor pressure of similar compounds have also been reported .

Scientific Research Applications

Biological Activity

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

These compounds are essential for medicinal chemists to develop advanced compounds with a variety of biological effects . They have shown a variety of properties and applications in medicinal chemistry .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in this application.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could be another potential application of the compound.

Organic Field-Effect Transistors (OFETs)

The compound could potentially be used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Another potential application of the compound is in the fabrication of organic light-emitting diodes (OLEDs) .

Antimicrobial Agents

A series of 1,3,4-thiadiazole derivatives were designed and synthesized with significant antimicrobial activity . This suggests that the compound could potentially be used as an antimicrobial agent.

Anti-Inflammatory Agents

Some derivatives have shown adequate anti-inflammatory effect with inhibition in paw edema . This suggests that the compound could potentially be used as an anti-inflammatory agent.

Future Directions

The future research directions could involve further exploration of the biological activities of these compounds. For instance, the antimicrobial activity of similar compounds could be further investigated .

Mechanism of Action

Target of Action

It is known that many thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound may interact with a variety of targets depending on its specific structure and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The presence of a piperazine ring in the structure of this compound suggests potential interactions with neurotransmitter systems, as piperazine derivatives are often found in drugs acting on the central nervous system.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could impact multiple pathways. These could potentially include pathways involved in inflammation, pain perception, microbial growth, and possibly even cancer progression, among others.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have reasonable bioavailability, although this would also depend on other factors such as its size, charge, and the presence of other functional groups.

Result of Action

Given the range of biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level. These could potentially include the modulation of enzyme activity, changes in cell signaling, inhibition of microbial growth, and potentially even cytotoxic effects in cancer cells.

properties

IUPAC Name

N-[2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2.ClH/c1-11-13(24-18-17-11)15(22)20-8-6-19(7-9-20)5-4-16-14(21)12-3-2-10-23-12;/h2-3,10H,4-9H2,1H3,(H,16,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAPQGAMWWNFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

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